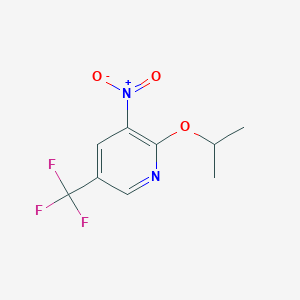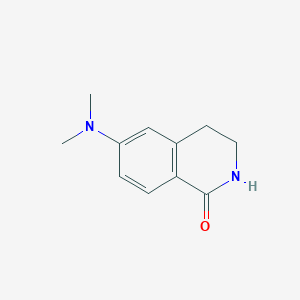
((Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl: is a chemical compound that has garnered attention in various fields of research due to its potential biological and industrial applications. This compound is characterized by its unique structure, which includes a heptane backbone linked to phenylene groups through ether linkages, and terminated with dimethanamine groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl typically involves the reaction of heptane-1,7-diol with 4-chloromethylphenol under basic conditions to form the ether linkage. This intermediate is then reacted with 4-aminomethylphenol to introduce the amine groups. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitroso or nitro derivatives back to the amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Restored amine groups.
Substitution: Various substituted phenylene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and advanced materials.
Biology: In biological research, it is studied for its potential interactions with cellular components, particularly in the context of drug delivery systems.
Medicine: The compound’s amine groups make it a candidate for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- (4,4’-(Hexane-1,6-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl
- (4,4’-(Octane-1,8-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl
Uniqueness: The heptane backbone of (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl provides a unique balance of hydrophobic and hydrophilic properties, making it particularly suitable for applications requiring specific solubility characteristics. The length of the heptane chain also influences the compound’s flexibility and interaction with other molecules, distinguishing it from similar compounds with shorter or longer alkane chains.
Eigenschaften
IUPAC Name |
[4-[7-[4-(aminomethyl)phenoxy]heptoxy]phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2.2ClH/c22-16-18-6-10-20(11-7-18)24-14-4-2-1-3-5-15-25-21-12-8-19(17-23)9-13-21;;/h6-13H,1-5,14-17,22-23H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPKHGRQNNNZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCCCCCCOC2=CC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














